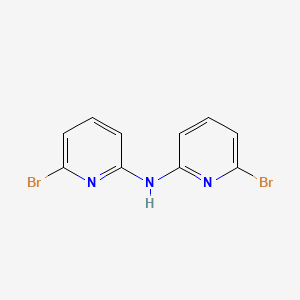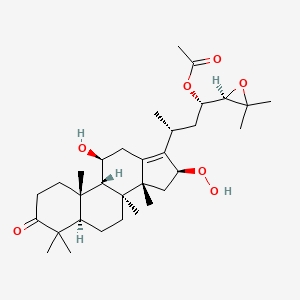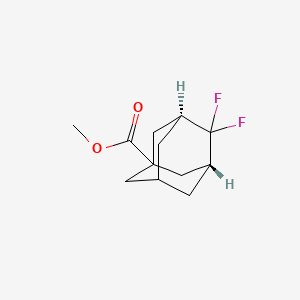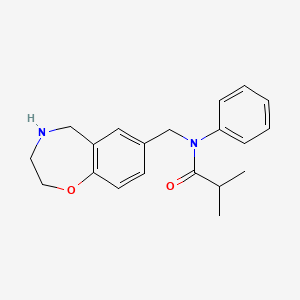![molecular formula C7H15NO B13905172 [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol](/img/structure/B13905172.png)
[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method starts with the reaction of a suitable precursor, such as a substituted cyclohexylamine, with maleic anhydride to form an intermediate, which is then cyclized to yield the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound often employs batch synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes the use of high-throughput screening methods to identify efficient catalysts and reaction conditions that maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxymethyl group can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include ozone (O3) and hydrogen peroxide (H2O2) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted pyrrolidine derivatives, each with unique biological properties .
Scientific Research Applications
[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. For example, docking studies have shown that the compound can bind to the podophyllotoxin pocket of gamma tubulin, which is involved in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A derivative with a similar structure but different functional groups.
Piperidine derivatives: These compounds share a similar nitrogen-containing ring but differ in ring size and substitution patterns.
Uniqueness
[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol is unique due to its specific stereochemistry and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(2S)-1,2-dimethylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)4-3-5-8(7)2/h9H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
JJORCXGBWIYVCK-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@]1(CCCN1C)CO |
Canonical SMILES |
CC1(CCCN1C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13905098.png)
![(2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3-ol](/img/structure/B13905102.png)
![[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol](/img/structure/B13905109.png)


![5-(chloromethyl)-4-[(4-methoxyphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905121.png)
![(1S,3R,4S)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13905135.png)
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid)](/img/structure/B13905143.png)




![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13905186.png)
